molecular formula C16H13BrN2O2S2 B2786147 2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034301-30-7

2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2786147
CAS No.: 2034301-30-7
M. Wt: 409.32
InChI Key: GSXVKWNIASHULO-UHFFFAOYSA-N
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Description

2-Bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research applications. Compounds within this chemical class are of significant interest in medicinal chemistry and biochemical research due to their potential as key intermediates and scaffolds. Benzenesulfonamides are widely investigated for their diverse biological activities, which can include antimicrobial, antitumor, and anti-tuberculosis properties, making them valuable tools for drug discovery programs . The molecular structure of this compound incorporates a 2-bromobenzenesulfonamide group linked to a methylene bridge attached to a hybrid heteroaromatic system containing both pyridine and thiophene rings. This specific arrangement of aromatic and heteroaromatic systems is designed to facilitate interactions with various biological targets. The presence of the bromo-substituent offers a versatile handle for further structural elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to generate a diverse library of analogs for structure-activity relationship (SAR) studies from a single advanced intermediate . Key Research Applications: • Medicinal Chemistry: Serves as a critical building block for the synthesis of novel molecules with potential therapeutic applications. Researchers can utilize the bromine atom for palladium-catalyzed coupling reactions to explore chemical space and optimize compound properties . • Biochemical Screening: The compound can be used in high-throughput screening assays to identify hits against a panel of biological targets, including enzymes and receptors. Sulfonamide derivatives are known to exhibit inhibitory activity against a range of enzymes, such as carbonic anhydrases . • Chemical Biology: Useful as a fragment in the development of chemical probes to study protein function and signal transduction pathways within cells. Handling and Storage: Store the product at 2-8°C. For laboratory use only. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Refer to the Safety Data Sheet for comprehensive handling and safety information before use.

Properties

IUPAC Name

2-bromo-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S2/c17-14-3-1-2-4-16(14)23(20,21)19-10-12-5-7-18-15(9-12)13-6-8-22-11-13/h1-9,11,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXVKWNIASHULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula C16H13BrN2O2SC_{16}H_{13}BrN_{2}O_{2}S and a molecular weight of approximately 409.3 g/mol. Its structure features a brominated benzene sulfonamide core, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₃BrN₂O₂S
Molecular Weight409.3 g/mol
CAS Number2034301-30-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the bromination of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide using bromine or a brominating agent under controlled conditions, often utilizing solvents like dichloromethane or chloroform to optimize yield and purity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis. The compound's effectiveness is evaluated through minimum inhibitory concentration (MIC) assays, which reveal its potential as an antitubercular agent .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (µg/mL)
This compoundTBD
Standard Antitubercular Drug (e.g., Rifampicin)TBD

Anti-inflammatory and Anticancer Activity

The unique structural features of this compound suggest possible anti-inflammatory and anticancer properties. Research indicates that compounds with similar sulfonamide structures can modulate inflammatory pathways and inhibit cancer cell proliferation . Further studies are needed to elucidate the specific mechanisms by which this compound exerts these effects.

Table 2: Summary of Biological Activities

Activity TypePotential EffectsReferences
AntimicrobialEffective against Mycobacterium tuberculosis,
Anti-inflammatoryModulation of inflammatory pathways,
AnticancerInhibition of cancer cell proliferation,

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its reactivity, allowing for effective binding to biological targets, which may lead to the modulation of various signaling pathways involved in inflammation and cell growth .

Case Studies

Recent studies have provided insights into the pharmacokinetics and potential therapeutic applications of this compound. For instance, a study exploring the interaction with human serum albumin (HSA) indicated favorable binding characteristics that could enhance its bioavailability and therapeutic efficacy .

Case Study: Interaction with HSA
A multi-spectroscopic study revealed that the binding constant between HSA and the compound was moderate to strong, suggesting effective interaction that could influence its pharmacokinetic profile .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antitubercular Activity : Preliminary studies have shown that 2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide exhibits promising activity against Mycobacterium tuberculosis. The compound's effectiveness is typically evaluated through minimum inhibitory concentration (MIC) assays, which measure its potency against various bacterial strains. The presence of the bromine atom and the thiophene-pyridine side chain suggests that this compound may interact favorably with biological targets, potentially leading to the development of new antitubercular agents .

Anti-inflammatory and Anticancer Properties : The unique structural characteristics of this compound indicate possible anti-inflammatory and anticancer effects. Research into similar sulfonamide derivatives has demonstrated their ability to modulate inflammatory pathways and inhibit cancer cell proliferation. Further studies are required to elucidate the specific mechanisms by which this compound exerts these effects .

The biological activities of this compound can be summarized as follows:

Activity TypePotential EffectsReferences
AntimicrobialEffective against Mycobacterium tuberculosis
Anti-inflammatoryModulation of inflammatory pathways
AnticancerInhibition of cancer cell proliferation

Case Studies

Recent studies have provided insights into the pharmacokinetics and therapeutic applications of this compound. Notably:

Case Study: Interaction with Human Serum Albumin (HSA)
A multi-spectroscopic study revealed that this compound binds moderately to strongly with HSA, suggesting effective interaction that could enhance its bioavailability and therapeutic efficacy. This interaction is crucial for understanding how the compound behaves in biological systems and its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide with structurally related sulfonamide derivatives:

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Biological Relevance Reference
This compound Bromobenzene, thiophene-pyridine hybrid, sulfonamide linker ~393.3 (estimated) Not reported Kinase inhibition (hypothetical) -
4-Bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide Bromobenzene, triazole core, phenoxyethyl-thio group 539.5 (CAS 338794-54-0) Not reported Antimicrobial activity (inferred)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorinated chromenone, pyrazolopyrimidine, sulfonamide linker 589.1 (M+1) 175–178 Anticancer (kinase inhibition)
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Anilinopyridine, methylbenzene sulfonamide ~319.4 (estimated) Not reported Anti-inflammatory (hypothetical)

Key Observations

  • Substituent Effects : The bromine atom in the target compound enhances steric bulk and electronic effects compared to methyl or fluorine substituents in analogues. This may influence binding affinity in enzyme pockets .
  • Synthetic Complexity: The target compound’s synthesis likely involves Suzuki-Miyaura coupling (for thiophene-pyridine assembly) and sulfonylation, similar to methods for N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide . By contrast, ’s compound uses palladium-catalyzed cross-coupling, reflecting higher synthetic complexity .

Pharmacological Potential

  • This contrasts with ’s chromenone-pyrazolopyrimidine hybrid, which targets tyrosine kinases .
  • Antimicrobial Activity : The triazole-containing analogue (CAS 338794-54-0) may inhibit bacterial dihydropteroate synthase, a common sulfonamide target, while the thiophene group in the target compound could enhance membrane permeability .

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Pyridine-thiophene coupling : A palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a bromopyridine derivative and a thiophen-3-yl boronic acid to form the 2-(thiophen-3-yl)pyridine core .

Methylamine introduction : The pyridine core is functionalized via reductive amination or nucleophilic substitution to attach the methylamine linker.

Sulfonylation : Reacting the intermediate with 2-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base) .
Key considerations : Optimize reaction temperatures (often 60–100°C) and inert atmospheres (N₂/Ar) to prevent side reactions. Purification via column chromatography or recrystallization is critical for isolating the sulfonamide product .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiophene-pyridine linkage and sulfonamide formation. For example, the methylene bridge (CH₂) between pyridine and sulfonamide appears as a triplet near δ 4.5–5.0 ppm .

HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ peak at m/z ~437.2 for C₁₇H₁₄BrN₃O₂S₂).

X-ray crystallography : Resolves stereochemical ambiguities, particularly if unexpected rotamers or crystal packing effects arise .

Q. What role does this compound play in medicinal chemistry research?

Methodological Answer: The bromine atom and sulfonamide group make it a versatile scaffold:

Enzyme inhibition : The sulfonamide moiety can target carbonic anhydrases or proteases via Zn²⁺ coordination.

Structure-activity relationship (SAR) studies : The thiophene-pyridine core allows modular substitutions to optimize binding affinity. For example, replacing Br with CF₃ alters lipophilicity and metabolic stability .

Biological probes : Radiolabeled (e.g., ⁷⁷Br) derivatives enable target validation in pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed coupling reactions for this compound’s synthesis?

Methodological Answer: Optimization strategies include:

Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for higher yields in thiophene-pyridine coupling.

Solvent/base systems : Dioxane/water mixtures with K₂CO₃ improve solubility of boronic acid intermediates.

Microwave-assisted synthesis : Reduces reaction time from 24h to 1–2h while maintaining >80% yield .
Troubleshooting : If coupling fails, verify boronic acid purity via NMR and test for Pd black formation (indicates catalyst decomposition).

Q. How to resolve contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer: Contradictions (e.g., variable IC₅₀ values) may arise from:

Assay conditions : Standardize pH (e.g., 7.4 for physiological conditions) and buffer systems (PBS vs. HEPES) to ensure comparability .

Stereochemical purity : Chiral HPLC or circular dichroism (CD) can confirm enantiomeric excess, as impurities in the methylene bridge configuration alter activity .

Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific effects.

Example Data from Analogues (Adapted from ):

CompoundBiological ActivityIC₅₀ ValueTarget Pathway
Analog A (Br)Anticancer92.4 µMApoptosis induction
Analog B (CF₃)Anti-inflammatoryN/ACOX-2 inhibition

Q. What computational approaches predict this compound’s binding modes with biological targets?

Methodological Answer:

Molecular docking (AutoDock Vina) : Simulate interactions with enzymes like SIRT2 or carbonic anhydrase IX. Focus on the sulfonamide’s sulfonyl oxygen forming hydrogen bonds with catalytic residues .

MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA calculations).

QSAR modeling : Use Hammett constants (σ) of substituents (Br, thiophene) to correlate electronic effects with activity .

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